Nitroso-4-piperidone
Overview
Description
Synthesis Analysis
Nitroso-4-piperidone and its derivatives can be synthesized through various chemical processes. For instance, the oxidation of N-nitrosopiperidine by the ascorbic acid model system has been identified to produce N-nitroso-4-piperidone, demonstrating one of the pathways to synthesize this compound (Rayman & Challis, 1975). Additionally, synthetic routes to piperidones, including nitroso-4-piperidone, have been explored through reactions with aromatic hydrocarbons, leading to linear and hyperbranched polymers (Cruz et al., 2009).
Molecular Structure Analysis
The molecular structure of nitroso-4-piperidone has been characterized by various techniques, including X-ray crystallography. For example, the piperidone ring in certain compounds adopts a twist boat conformation, and its crystal packing is characterized by a layered arrangement of molecules held together by hydrogen bonds (Natarajan et al., 2005).
Chemical Reactions and Properties
Nitroso-4-piperidone participates in various chemical reactions, including base-catalyzed intramolecular aldol condensation and subsequent decomposition, demonstrating its reactive nature and potential for generating biologically active molecules (Boux et al., 1988). It also shows significant carcinogenic activity in experimental models, highlighting its biological relevance (Lijinsky & Taylor, 1975).
Physical Properties Analysis
The physical properties of nitroso-4-piperidone derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and for their application in synthesis and material science.
Chemical Properties Analysis
The chemical properties of nitroso-4-piperidone, including its reactivity towards various nucleophiles and electrophiles, oxidation and reduction behavior, and its role as an intermediate in organic synthesis, have been extensively studied. These properties are vital for the development of new chemical reactions and for the synthesis of pharmaceuticals and other biologically active compounds.
For more in-depth information on each of these areas, the cited references provide a comprehensive overview of the current state of research related to nitroso-4-piperidone:
- The effect of 3-methyl substitution on the carcinogenicity of nitroso-4-piperidone (Singer et al., 1984)
- Oxoammonium salts. 5. A new synthesis of hindered piperidines leading to unsymmetrical TEMPO-type nitroxides (Ma et al., 1993)
- Synthesis of N-substituted 3,5-bis(arylidene)-4-piperidones with high antitumor and antioxidant activity (Kálai et al., 2011)
- 2,6-Bis(4-methoxyphenyl)-1-nitroso-3,5-diphenylpiperidin-4-one (Natarajan et al., 2005)
- Oxidation of N-nitrosopiperidine in the Udenfriend model system and its metabolism by rat-liver microsomes (Rayman & Challis, 1975)
Scientific Research Applications
Tumorigenic Potential
- Nitroso-4-piperidone has been investigated for its carcinogenic properties. Research by Lijinsky and Taylor (1975) demonstrated that Nitroso-4-piperidone, along with other nitrosopiperidines, was a potent carcinogen, causing a high incidence of tumors in the nasal cavity and liver of female rats when given in drinking water (Lijinsky & Taylor, 1975).
Carcinogenic Activity Modification
- A study by Singer et al. (1984) compared the carcinogenic activity of nitroso-4-piperidone with its 3-methyl derivative. They found that while nitroso-4-piperidone induced liver and esophageal tumors, the 3-methyl derivative primarily induced tumors of the esophagus in a shorter time (Singer, Reuber, Mangino, & Lijinsky, 1984).
Antimicrobial Activity
- Research by Jayabharathi, Manimekalai, and Padmavathy (2011) explored the synthesis of N-nitroso-3-alkyl piperidone oximes and evaluated their antibacterial and antifungal activities. They found these compounds showed promising antimicrobial properties against various bacterial and fungal species (Jayabharathi, Manimekalai, & Padmavathy, 2011).
Antitumor and Antioxidant Activity
- Kálai et al. (2011) synthesized a series of 3,5-bis(arylidene)-4-piperidone compounds, considering them as analogues of curcumin for anticancer properties. These compounds showed significant cytotoxicity to cancer cell lines and suggested potential as safe and effective anticancer agents (Kálai, Kuppusamy, Balog, Selvendiran, Rivera, Kuppusamy, & Hideg, 2011).
Multi-Drug-Resistance Reverting Properties
- Das et al. (2009) reported on the synthesis of 3,5-bis(benzylidene)-4-piperidones and related diethyl esters. These compounds displayed marked growth inhibitory properties and were found to be potent multi-drug resistance (MDR) reverting compounds (Das, Das, Selvakumar, Sharma, Balzarini, De Clercq, Molnár, Serly, Baráth, Schatte, Bandy, Gorecki, & Dimmock, 2009).
Metabolic Study
- Singer and MacIntosh (1984) studied the urinary metabolites of N-nitroso-4-piperidone and found hydroxy and ketone derivatives as metabolites. This research provides insights into the metabolic pathways of nitroso-4-piperidone (Singer & MacIntosh, 1984).
properties
IUPAC Name |
1-nitrosopiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-5-1-3-7(6-9)4-2-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLADNOVIJYIMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204109 | |
Record name | 1-Nitroso-4-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00555 [mmHg] | |
Record name | N-Nitroso-4-piperidone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21297 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nitroso-4-piperidone | |
CAS RN |
55556-91-7 | |
Record name | 1-Nitroso-4-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitroso-4-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-NITROSO-4-PIPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XJY9N5TS7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.